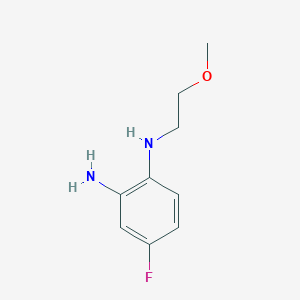

4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine

CAS No.: 1152560-87-6

Cat. No.: VC6037470

Molecular Formula: C9H13FN2O

Molecular Weight: 184.214

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152560-87-6 |

|---|---|

| Molecular Formula | C9H13FN2O |

| Molecular Weight | 184.214 |

| IUPAC Name | 4-fluoro-1-N-(2-methoxyethyl)benzene-1,2-diamine |

| Standard InChI | InChI=1S/C9H13FN2O/c1-13-5-4-12-9-3-2-7(10)6-8(9)11/h2-3,6,12H,4-5,11H2,1H3 |

| Standard InChI Key | MGWAHSZBSYBFFO-UHFFFAOYSA-N |

| SMILES | COCCNC1=C(C=C(C=C1)F)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with:

-

A fluorine atom at the 4-position.

-

Two amine groups at the 1- and 2-positions.

-

An N1-(2-methoxyethyl) group attached to the 1-amino group.

The IUPAC name, 4-fluoro-1-N-(2-methoxyethyl)benzene-1,2-diamine, reflects this substitution pattern. The SMILES notation (COCCNC1=C(C=C(C=C1)F)N) and InChI key (MGWAHSZBSYBFFO-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Physicochemical Characteristics

Table 1 summarizes key properties derived from experimental data:

| Property | Value |

|---|---|

| CAS Number | 1152560-87-6 |

| Molecular Formula | C₉H₁₃FN₂O |

| Molecular Weight | 184.214 g/mol |

| IUPAC Name | 4-fluoro-1-N-(2-methoxyethyl)benzene-1,2-diamine |

| SMILES | COCCNC1=C(C=C(C=C1)F)N |

| InChI Key | MGWAHSZBSYBFFO-UHFFFAOYSA-N |

Table 1: Key physicochemical properties of 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine.

The 2-methoxyethyl group enhances solubility in polar solvents compared to unsubstituted benzene diamines, though exact solubility data remain undocumented.

Synthesis and Characterization

Synthetic Pathways

While detailed protocols are proprietary, the synthesis likely involves:

-

Functionalization of benzene-1,2-diamine: Introducing the 2-methoxyethyl group via nucleophilic substitution or reductive alkylation.

-

Fluorination: Electrophilic aromatic substitution using fluorine donors like Selectfluor® or DAST.

-

Purification: Chromatography or crystallization to isolate the target compound.

The absence of published yield data underscores the need for optimization studies.

Analytical Characterization

-

Mass Spectrometry: Molecular ion peak at m/z 184.214 confirms the molecular weight.

-

NMR Spectroscopy:

-

¹H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methoxy group (δ 3.3 ppm), and ethylene protons (δ 3.5–4.0 ppm).

-

¹³C NMR: Peaks corresponding to the fluorinated aromatic carbons, methoxy carbon (δ 55–60 ppm), and ethylene carbons (δ 70–75 ppm).

-

-

IR Spectroscopy: N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).

Future Research Directions

-

Synthetic Optimization: Develop high-yield routes using green chemistry principles.

-

Biological Screening: Evaluate antimicrobial, anticancer, and kinase inhibition activity.

-

Material Applications: Test performance in polymer composites and metal-organic frameworks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume